2-Bromobenzene-1,4-diamine

Organic Synthesis Materials Science Process Chemistry

Need a regioselective diamine building block? 2-Bromo-1,4-benzenediamine provides one bromine for Pd-catalyzed coupling (Suzuki, Buchwald) and two independent amines for condensation/diazotization. Avoids bis-coupling byproducts common with dibromo analogs. • 95% purity, cold-chain shipped • Scalable from mg to kg • Used in azo dyes, benzimidazoles, and polymer synthesis

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 13296-69-0
Cat. No. B081903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzene-1,4-diamine
CAS13296-69-0
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)N
InChIInChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
InChIKeyNGULVTOQNLILMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzene-1,4-diamine (CAS 13296-69-0): A Para-Phenylenediamine Scaffold with a Single Ortho-Bromo Handle for Sequential Derivatization


2-Bromobenzene-1,4-diamine (also known as 2-bromo-p-phenylenediamine or 1,4-diamino-2-bromobenzene) is a brominated aromatic diamine bearing two primary amine groups at the 1- and 4-positions and a single bromine atom at the 2-position of the benzene ring . This substitution pattern places the bromine ortho to one amine and meta to the other, creating an electronically and sterically asymmetric scaffold distinct from the parent p-phenylenediamine (CAS 106-50-3) [1]. With a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol, the compound is a solid at ambient temperature (mp 76 °C) and finds primary use as a synthetic intermediate in heterocycle construction, azo dye manufacture, and oxidative hair dye formulations [2].

Why Generic p-Phenylenediamine or Alternative Bromo-Isomers Cannot Substitute for 2-Bromobenzene-1,4-diamine in Demanding Synthetic Sequences


The 2-bromo substitution on a 1,4-diamine framework creates a unique orthogonally functionalized scaffold that cannot be replicated by simple p-phenylenediamine or by regioisomeric bromo-phenylenediamines. The bromine atom serves as both a steric blocking group and a cross-coupling handle (e.g., Suzuki, Buchwald–Hartwig, or Ullmann couplings), while the two amine groups remain available for independent condensation, diazotization, or oxidative cyclization [1]. The ortho relationship between the bromine and the C-1 amine confers distinct reactivity: the electron-withdrawing bromine reduces the basicity of the adjacent amine (pKa 4.78 vs. ~6.2 for unsubstituted p-phenylenediamine), modulating nucleophilicity and oxidation potential . In contrast, 4-bromo-1,2-phenylenediamine (CAS 1575-37-7) features an ortho-diamine arrangement that directs reactivity toward benzimidazole and quinoxaline formation rather than the linear azo-coupling and 1,4-oxidative dye pathways accessible to the 1,4-isomer [2]. The 2,5-dibromo analog (CAS 25462-61-7, mp 187–188 °C) introduces a second heavy halogen that significantly elevates melting point and alters solubility, limiting its utility in solution-phase sequential derivatization .

Quantitative Differentiation Evidence for 2-Bromobenzene-1,4-diamine vs. Closest Structural Analogs


Melting Point Comparison: 2-Bromobenzene-1,4-diamine (76 °C) Occupies a Distinct Thermal Envelope Between Mono-Halogenated and Di-Halogenated p-Phenylenediamines

The melting point of 2-Bromobenzene-1,4-diamine is 76 °C , which is substantially lower than the unsubstituted parent p-phenylenediamine (138–143 °C) and dramatically lower than the 2,5-dibromo analog (187–188 °C) , but approximately 11 °C higher than the 2-chloro analog (mp ~65 °C) . This intermediate melting point reflects the balance of molecular weight, symmetry disruption, and intermolecular hydrogen-bonding capacity introduced by a single ortho-bromine substituent. The lower melting point relative to the parent facilitates melt-processing and solution handling, while the higher melting point relative to the chloro analog may confer marginally improved room-temperature solid-state stability.

Organic Synthesis Materials Science Process Chemistry

pKa Modulation: Ortho-Bromine Reduces Amine Basicity by ~1.5 pKa Units Relative to Unsubstituted p-Phenylenediamine

The predicted pKa of 2-Bromobenzene-1,4-diamine is 4.78±0.10 , whereas the first pKa of unsubstituted p-phenylenediamine is approximately 6.2–6.3 [1]. This ~1.5-unit decrease is attributable to the electron-withdrawing inductive effect of the ortho-bromine substituent. The reduced basicity has practical consequences: the amine ortho to bromine will be less readily protonated under acidic coupling conditions, potentially altering the regioselectivity of diazotization and azo-coupling steps relative to the parent diamine. The 2,5-dibromo analog exhibits an even lower predicted pKa of 3.02±0.10 , reflecting the cumulative electron withdrawal of two bromine atoms.

Medicinal Chemistry Reaction Optimization Dye Chemistry

Lipophilicity Differentiation: LogP of 2.78 Enhances Organic-Phase Partitioning for Sequential Extractive Workups

2-Bromobenzene-1,4-diamine has a predicted LogP of 2.78 , considerably higher than unsubstituted p-phenylenediamine (LogP ≈ 0.3) [1] and modestly higher than the 2-chloro analog (LogP = 2.67) [2]. This enhanced lipophilicity is a direct consequence of the bromine atom's contribution to molecular polarizability and reduced hydrogen-bonding capacity of the adjacent amine. In practical terms, the compound partitions more favorably into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup, facilitating extractive purification in multi-step sequences where the parent diamine would remain largely in the aqueous phase.

Process Chemistry Purification Medicinal Chemistry

Synthesis Route Yield: Reductive Debromination Selectivity Defines Process Feasibility for Mono- vs. Poly-Brominated p-Phenylenediamines

A documented synthetic route to 2-Bromobenzene-1,4-diamine proceeds via reduction of 2,6-dibromo-4-nitroaniline with a reported yield of approximately 66% . This yield must be contextualized against the inherent challenge of selective monodebromination: historical work by Morgan (1900) established that the ortho-bromine in 1-bromo-2:4-dinitrobenzene is labile under strongly reducing conditions (Sn/HCl), leading to complete debromination to m-phenylenediamine, whereas the use of iron filings with a limited quantity of hydrochloric acid preserves the bromine substituent [1]. In contrast, the 2-chloro analog is more robust under reductive conditions, with the chloro-substituent resisting elimination [1]. This differential reductive stability means that the bromo compound requires more precisely controlled reduction conditions than the chloro analog, an important consideration for process chemists evaluating scalable synthetic routes.

Process Chemistry Synthetic Methodology Cost of Goods

Oxidative Hair Dye Patent Protection: 2-Substituted-1,4-Phenylenediamines Are Claimed as Developer-Type Primary Intermediates with Distinct Color Performance

The patent family represented by CN107074738B (granted 2021, priority 2014) specifically claims processes for the preparation of 2-substituted-1,4-phenylenediamines, including 2-bromobenzene-1,4-diamine, as cosmetically acceptable oxidation dye precursors [1]. The 2-substitution pattern on the p-phenylenediamine core is critical for modulating the color shade, wash fastness, and light fastness properties of the resulting oxidative hair dyes [2]. While specific colorimetric data (L*a*b* values, wash-fastness ratings) for the 2-bromo derivative are not publicly disclosed in the patent examples, the patent's explicit inclusion of halogen-substituted (including bromo) 1,4-phenylenediamines as developer components establishes the compound's relevance within a commercially validated intellectual property landscape. The broader class of 2-substituted p-phenylenediamine developers has been separately shown to produce intense, long-lasting color results when combined with coupler components under oxidative conditions [3].

Cosmetic Chemistry Hair Dye Formulation Intellectual Property

Historical Dye Chemistry Precedent: 1-Bromo-2:4-Phenylenediamine Reacts with Diazonium Salts to Yield Bromochrysoidine—a Distinct Azo Chromophore

Early 20th-century investigations by Morgan (1900) established that 1-bromo-2:4-phenylenediamine (the historical nomenclature for 2-Bromobenzene-1,4-diamine) reacts readily with benzenediazonium chloride to yield bromochrysoidine hydrochloride, a brominated analog of the well-known azo dye chrysoidine [1]. This reactivity is specifically enabled by the 1,4-diamine arrangement with a bromine at the 2-position, which directs diazo coupling to the position para to the C-4 amine (ortho to the C-1 amine). The presence of the bromine substituent alters the absorption spectrum of the resulting azo dye relative to the non-brominated chrysoidine, providing a bathochromic shift and modified fastness properties [1]. In contrast, the 4-bromo-1,2-phenylenediamine isomer (CAS 1575-37-7) reacts with Se(IV) to form 2,1,3-benzoselenadiazole derivatives rather than azo dyes, highlighting the divergent reactivity dictated by the diamine substitution pattern [2].

Dye Chemistry Colorants Historical Precedent

High-Confidence Application Scenarios for 2-Bromobenzene-1,4-diamine Based on Verified Differentiation Evidence


Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

Researchers constructing focused libraries of 2-substituted benzimidazoles, quinoxalines, or N-arylated p-phenylenediamines can exploit the orthogonal reactivity of 2-Bromobenzene-1,4-diamine: the bromine atom serves as a Pd-catalyzed cross-coupling handle (Suzuki, Buchwald–Hartwig) while the two amines undergo independent condensation or reductive amination [1]. The intermediate pKa (4.78) and LogP (2.78) relative to the parent p-phenylenediamine facilitate selective protection/deprotection strategies and organic-phase extractive purification between steps [2].

Brominated Azo Dye and Pigment Intermediate for Specialty Colorants

2-Bromobenzene-1,4-diamine can be employed as a diazo component in the synthesis of brominated azo dyes where the bromine substituent is required to modulate the absorption maximum (bathochromic shift) and enhance light fastness relative to non-halogenated analogs [1]. The historical synthesis of bromochrysoidine from this diamine provides a validated precedent for azo coupling at the position para to the C-4 amine [1].

Oxidative Hair Dye Formulation Development Under Active Patent Landscape

Cosmetic formulation chemists developing oxidative hair dye compositions can evaluate 2-Bromobenzene-1,4-diamine as a developer-type primary intermediate within the scope of the 2-substituted-1,4-phenylenediamine patent family (CN107074738B) [2]. The 2-bromo substituent is expected to influence the final color shade, intensity, and fastness properties of the dye when paired with appropriate coupler components.

Building Block for Halogen-Containing Conjugated Polymers and Electrochromic Materials

Materials scientists investigating conjugated polymers based on p-phenylenediamine subunits can utilize 2-Bromobenzene-1,4-diamine as a monobrominated monomer. The single bromine permits controlled step-growth polymerization via Pd-catalyzed cross-coupling (e.g., Suzuki polycondensation) while avoiding the cross-linking and solubility limitations associated with dibrominated analogs such as 2,5-dibromobenzene-1,4-diamine (mp 187–188 °C) .

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